Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]- is a complex organic compound characterized by its unique molecular structure, which combines a benzenesulfonamide group with a phenylureido moiety. Its molecular formula is and it is identified by the CAS number 215917-77-4. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in the development of anticancer agents.
The compound can be synthesized through various chemical methods, primarily involving the reaction of benzenesulfonyl chloride with aniline, followed by further reactions to form the desired product. This synthesis pathway is crucial for producing the compound in both laboratory and industrial settings.
Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]- falls under the category of sulfonamide derivatives, which are known for their diverse biological activities. It is classified as an organic compound with potential pharmaceutical applications due to its structural characteristics that allow interaction with biological targets such as enzymes .
The synthesis of Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]- typically involves two main steps:
The molecular structure of Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]- features:
This structural configuration allows for specific interactions with biological targets, particularly enzymes involved in metabolic processes.
Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]- can participate in various chemical reactions:
The mechanism of action of Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]- primarily involves its role as a carbonic anhydrase inhibitor. It binds to the active site of carbonic anhydrase enzymes, blocking their activity and disrupting cellular processes that depend on this enzyme. This inhibition has implications for both therapeutic applications and biochemical studies .
Physical properties such as melting point, boiling point, and spectral data (NMR, IR) are essential for characterizing this compound but are not explicitly detailed in available sources .
Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]- has several notable applications:
Benzenesulfonamide derivatives are synthesized through meticulously designed multi-step routes that enable precise structural modifications. A representative pathway for N-[2-[[(phenylamino)carbonyl]amino]phenyl]-benzenesulfonamide involves three critical stages: sulfonylation, bromination, and nucleophilic substitution [4] [6]. Initially, ethyl 3-(chlorosulfonyl)benzoate is prepared by reacting ethyl benzoate with chlorosulfonic acid in dichloromethane at 0°C. This intermediate undergoes sulfonylation with substituted anilines (e.g., o-toluidine) in the presence of potassium carbonate to yield ethyl 3-(N-aryl)sulfamoyl)benzoates. Subsequent saponification with NaOH generates carboxylic acid intermediates [6].
The final coupling employs peptide-coupling reagents to conjugate the sulfonamide-acid with substituted indolines. Among tested reagents, EDCI/HOBt with DIPEA in DCM achieves exceptional yields (95%) compared to HATU (57%) or PyBOP (45%) [6]. Alternative catalytic pathways utilize silver-based catalysts (e.g., AgCl or porphyrin complexes) in toluene or DMF to facilitate nucleophilic aromatic substitution, enhancing reaction efficiency under mild conditions (50–80°C) [1]. Microwave-assisted synthesis further optimizes steps like bromoacetylation, reducing reaction times from 24 hours to 30 minutes [4].
Table 1: Key Synthetic Routes for Benzenesulfonamide Derivatives
Reaction Step | Conditions | Yield (%) | Key Reagents/Catalysts |
---|---|---|---|
Sulfonylation | DCM, 0°C → RT, 2h | 85–92 | Chlorosulfonic acid |
Aniline Coupling | K₂CO₃, acetone, reflux, 4h | 75–88 | Substituted anilines |
Saponification | NaOH, EtOH/H₂O, RT, 3h | 90–95 | — |
Indoline Conjugation | EDCI/HOBt, DIPEA, DCM, 10h | 95 | — |
Catalytic Bromination | AgCl, toluene, 80°C, 24h | 70 | Silver compounds |
Linker engineering critically modulates the selectivity and potency of benzenesulfonamide derivatives. The "dual-tail" approach—appending hydrophobic/hydrophilic moieties to the sulfonamide core—enhances binding to isoform-specific residues in carbonic anhydrases (CAs). For instance, incorporating benzaldehyde or phenylhydrazine extensions improves CA IX/XII inhibition by interacting with hydrophobic pockets near the catalytic zinc ion [4]. Compound 5d (bearing a p-chlorobenzylidene tail) exhibits sub-micromolar cytotoxicity (IC₅₀ = 1.98–2.72 µM) against lung (A549) and cervical (HeLa) cancer cells by optimizing hydrophobic contacts [6].
Structural rigidification via heterocyclic linkers also enhances activity. Replacing flexible ureido linkers (as in SLC-0111) with 4-thiazolone rings restricts conformational freedom, improving CA IX affinity. Derivatives like 4e and 4h achieve IC₅₀ values of 10.93–25.06 nM against CA IX—comparable to clinical candidate SLC-0111—while maintaining >100-fold selectivity over off-target CA II [9]. Similarly, imidazolidin-2-one-linked benzenesulfonamides exhibit nanomolar inhibition (Kᵢ = 32.8–355.3 nM) against tumor-associated CA IX/XII by stabilizing ligand-enzyme interactions via hydrogen bonding [2].
Solid-phase peptide synthesis (SPPS) offers distinct advantages for complex benzenesulfonamide hybrids. Using chlorotrityl resin, linear precursors are assembled via sequential Fmoc-deprotection (20% piperidine/DMF) and coupling (HOBt/DIC). After cleavage with TFE/DCM (1:1), macrocyclization yields cyclic intermediates (36%), which undergo heterocyclization to oxazoles (47% yield) [5]. This method simplifies purification and enables rapid analog generation through resin-bound intermediates.
Conversely, solution-phase synthesis faces challenges in macrocyclization efficiency. Attempts to cyclize heterocyclic precursors of urukthapelstatin A analogs using FDPP or Finkelstein conditions failed due to conformational rigidity [5]. SPPS circumvents this by postponing heterocycle formation until after cyclization, as demonstrated in the synthesis of oxazole-rich benzenesulfonamide hybrids. The strategy reduces step counts from 12 (solution-phase) to 8 (solid-phase) while improving overall yields from 9% to 23% [5].
Bioactivity Profiles and Mechanisms of Action
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.: 13568-33-7
CAS No.: